Comparative Tumor-Initiating Activity of Benzo(a)pyrene-9,10-diol vs. Benzo[a]pyrene and 7,8-Dihydrodiol in Mouse Skin
In a comparative mouse skin tumor initiation study, the 9,10-dihydrodiol was significantly less active than both the parent compound benzo[a]pyrene and the 7,8-dihydrodiol. The study provides direct quantitative evidence that the 7,8-dihydrodiol is a proximate carcinogen, while the 9,10-diol is not [1]. This is a critical differentiator for researchers studying the bay-region theory of PAH carcinogenesis.
| Evidence Dimension | Tumor-Initiating Activity (Relative) |
|---|---|
| Target Compound Data | Significantly less active than BaP and 7,8-diol |
| Comparator Or Baseline | Benzo[a]pyrene (high activity); 7,8-dihydrodiol (almost as active as BaP) |
| Quantified Difference | The 9,10-dihydrodiol was significantly less active, while the 7,8-dihydrodiol is almost as active an initiator as benzo[a]pyrene itself. |
| Conditions | Mouse skin initiation-promotion assay (single application of 25 μg compound, promotion with TPA, 52-week study) |
Why This Matters
This evidence prevents the erroneous selection of BP-9,10-diol for studies focused on the major pathway of BaP carcinogenesis, which requires the 7,8-diol.
- [1] Chouroulinkov, I., Gentil, A., Grover, P. L., & Sims, P. Tumour-initiating activities on mouse skin of dihydrodiols derived from benzo[a]pyrene. British Journal of Cancer, 1976, 34(5), 523-532. View Source
